2-Octene, 2,6-dimethyl-8-(2-propenyloxy)- 2-Octene, 2,6-dimethyl-8-(2-propenyloxy)-
Brand Name: Vulcanchem
CAS No.: 139694-24-9
VCID: VC20555338
InChI: InChI=1S/C13H24O/c1-5-10-14-11-9-13(4)8-6-7-12(2)3/h5,7,13H,1,6,8-11H2,2-4H3
SMILES:
Molecular Formula: C13H24O
Molecular Weight: 196.33 g/mol

2-Octene, 2,6-dimethyl-8-(2-propenyloxy)-

CAS No.: 139694-24-9

Cat. No.: VC20555338

Molecular Formula: C13H24O

Molecular Weight: 196.33 g/mol

* For research use only. Not for human or veterinary use.

2-Octene, 2,6-dimethyl-8-(2-propenyloxy)- - 139694-24-9

Specification

CAS No. 139694-24-9
Molecular Formula C13H24O
Molecular Weight 196.33 g/mol
IUPAC Name 2,6-dimethyl-8-prop-2-enoxyoct-2-ene
Standard InChI InChI=1S/C13H24O/c1-5-10-14-11-9-13(4)8-6-7-12(2)3/h5,7,13H,1,6,8-11H2,2-4H3
Standard InChI Key FANQMMZFHNTSOQ-UHFFFAOYSA-N
Canonical SMILES CC(CCC=C(C)C)CCOCC=C

Introduction

Structural and Molecular Characteristics

Molecular Composition and Nomenclature

2-Octene, 2,6-dimethyl-8-(2-propenyloxy)- is systematically named 2,6-dimethyl-8-prop-2-enoxyoct-2-ene under IUPAC guidelines. Its structure comprises an eight-carbon chain with methyl groups at positions 2 and 6, a double bond between carbons 2 and 3, and a propenyloxy (-O-CH₂-CH=CH₂) substituent at carbon 8 . The canonical SMILES representation, CC(CCC=C(C)C)CCOCC=C, and InChIKey FANQMMZFHNTSOQ-UHFFFAOYSA-N, further delineate its connectivity and stereochemical features .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H24O\text{C}_{13}\text{H}_{24}\text{O}
Molecular Weight196.33 g/mol
Exact Mass196.183 Da
LogP (Partition Coefficient)3.96
Topological Polar Surface Area9.23 Ų

The compound’s LogP value of 3.96 indicates pronounced lipophilicity, suggesting preferential solubility in organic solvents over aqueous media . This property is critical for its application in hydrophobic matrices and solvent-mediated reactions.

Synthesis and Manufacturing

Reaction Pathways and Optimization

The synthesis of 2-octene, 2,6-dimethyl-8-(2-propenyloxy)- typically proceeds via alkoxylation of a preformed olefin intermediate. A plausible route involves:

  • Allylation of 2,6-dimethyl-2-octenol: Reaction with allyl bromide under basic conditions to introduce the propenyloxy group.

  • Catalytic Dehydration: Acid-catalyzed elimination of water to form the double bond, with careful temperature control (80–120°C) to prevent isomerization .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
AllylationAllyl bromide, K₂CO₃, DMF, 60°C65–70%
DehydrationH₂SO₄, 100°C50–55%

Catalysts such as zeolites or p-toluenesulfonic acid may enhance selectivity toward the desired isomer by minimizing side reactions like polymerization.

Challenges in Scalability

Industrial-scale production faces hurdles due to the compound’s thermal instability and propensity for autoxidation. Implementing inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) during purification improves storage stability .

Chemical Reactivity and Functionalization

Olefinic Reactivity

The 2,3-double bond undergoes typical alkene reactions:

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) yields 2,6-dimethyl-8-(2-propenyloxy)octane, a saturated analog with reduced reactivity .

  • Epoxidation: Reaction with peracids (e.g., mCPBA) forms an epoxide, useful in crosslinking polymers.

  • Cycloaddition: Participation in Diels-Alder reactions with dienophiles like maleic anhydride, enabling access to six-membered rings.

Propenyloxy Group Transformations

The ether linkage and terminal double bond in the propenyloxy substituent permit further functionalization:

  • Hydrolysis: Acidic cleavage (HCl/H₂O) generates 2,6-dimethyl-8-hydroxyoct-2-ene, though competing olefin rearrangements may occur .

  • Radical Polymerization: Initiation with AIBN facilitates polymerization into poly(propenyl ether) derivatives, applicable in adhesives .

Industrial and Research Applications

Polymer Science

The compound serves as a monomer in synthesizing thermosetting resins and elastomers. Its dual functionality (olefin + ether) allows copolymerization with styrene or acrylates, enhancing material flexibility and thermal resistance .

Specialty Chemicals

In flavor and fragrance industries, structural analogs like citronellyl methyl ether (CAS 55915-70-3) are prized for their olfactory properties . While 2,6-dimethyl-8-(2-propenyloxy)- itself lacks direct use here, its synthetic intermediates may contribute to terpene-derived aroma compounds .

Pharmaceutical Intermediates

The compound’s branched structure aligns with scaffolds in bioactive molecules. For example, hydrogenated derivatives could mimic phytol side chains in chlorophyll analogs, though explicit pharmacological studies remain unreported .

Future Research Directions

Advanced Catalysis

Exploring asymmetric catalysis could yield enantiomerically pure forms, expanding utility in chiral synthesis. Metal-organic frameworks (MOFs) as shape-selective catalysts may improve regioselectivity in propenyloxy group reactions .

Green Chemistry Approaches

Replacing traditional solvents with ionic liquids or supercritical CO₂ might enhance synthetic efficiency while reducing waste.

Computational Modeling

Density functional theory (DFT) simulations could predict reaction pathways and transition states, aiding in the design of derivatives with tailored properties .

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